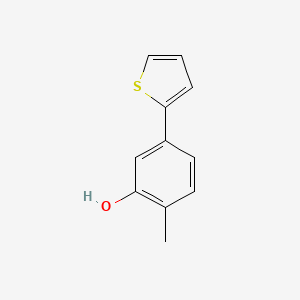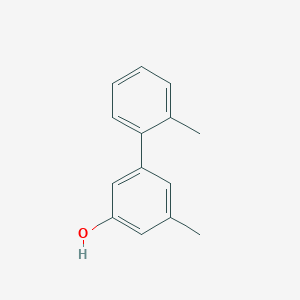
5-(4-Hydroxyphenyl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxyphenyl)-3-methylphenol: is an organic compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base to form the intermediate 4-hydroxychalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Hydroxyphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Chemistry: 5-(4-Hydroxyphenyl)-3-methylphenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the production of polymers and resins.
Biology: In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its antioxidant properties make it a candidate for drugs aimed at treating diseases associated with oxidative stress.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxyphenyl)-3-methylphenol primarily involves its antioxidant activity. The hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. The compound may also interact with various molecular targets and pathways involved in oxidative stress response.
Comparaison Avec Des Composés Similaires
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzoic acid
Comparison: 5-(4-Hydroxyphenyl)-3-methylphenol is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring. This structural feature enhances its antioxidant properties compared to similar compounds that lack the methyl group. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZYXXYXDIVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683682 |
Source


|
| Record name | 5-Methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-48-1 |
Source


|
| Record name | 5-Methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














